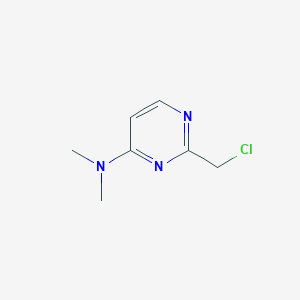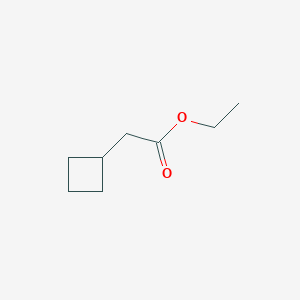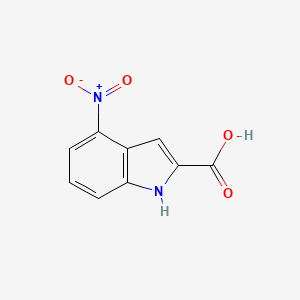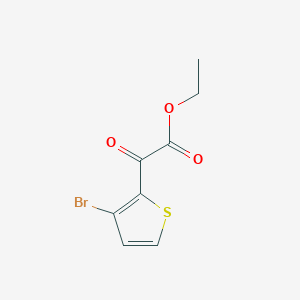
3-溴噻吩-2-乙酰氧基乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromothiophene-2-glyoxylate is a chemical compound with the IUPAC name ethyl 2-(3-bromo-1H-1lambda3-thiophen-2-yl)-2-oxoacetate . It has a molecular weight of 264.12 .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Thiophene .Physical And Chemical Properties Analysis
Ethyl 3-bromothiophene-2-glyoxylate has a molecular weight of 264.12 . It is stored at temperatures between 2-8°C .科学研究应用
安全和危害
作用机制
Target of Action
Ethyl 3-bromothiophene-2-glyoxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their broad range of pharmacological properties
Result of Action
Given the broad range of effects exhibited by thiophene derivatives , it can be inferred that Ethyl 3-bromothiophene-2-glyoxylate may have diverse molecular and cellular effects
生化分析
Biochemical Properties
Ethyl 3-bromothiophene-2-glyoxylate plays a significant role in biochemical reactions, particularly in the formation of esters and ketones. It interacts with various enzymes and proteins, including esterases and ketoreductases, which facilitate the conversion of the compound into its respective ester and ketone forms. The nature of these interactions involves the binding of ethyl 3-bromothiophene-2-glyoxylate to the active sites of these enzymes, leading to catalytic reactions that produce the desired biochemical products .
Cellular Effects
Ethyl 3-bromothiophene-2-glyoxylate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. Additionally, ethyl 3-bromothiophene-2-glyoxylate can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of ethyl 3-bromothiophene-2-glyoxylate involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-bromothiophene-2-glyoxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl 3-bromothiophene-2-glyoxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of ethyl 3-bromothiophene-2-glyoxylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, ethyl 3-bromothiophene-2-glyoxylate can exhibit toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
Ethyl 3-bromothiophene-2-glyoxylate is involved in several metabolic pathways, including the glyoxylate cycle and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as citrate synthase and aconitase, which are key components of these pathways. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and energy production. Additionally, ethyl 3-bromothiophene-2-glyoxylate can affect the synthesis of carbohydrates and other macromolecules by modulating the glyoxylate cycle .
Transport and Distribution
Within cells and tissues, ethyl 3-bromothiophene-2-glyoxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions. For example, ethyl 3-bromothiophene-2-glyoxylate may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of ethyl 3-bromothiophene-2-glyoxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or the nucleus, where it can influence protein synthesis and gene expression. The subcellular distribution of ethyl 3-bromothiophene-2-glyoxylate is essential for its role in modulating cellular processes and biochemical reactions .
属性
IUPAC Name |
ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)6(10)7-5(9)3-4-13-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKNGZQGMGWYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560478 |
Source


|
| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70596-02-0 |
Source


|
| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


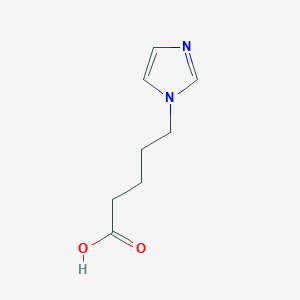

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)


